molecular formula C14H21NO2 B12589263 Ethyl 3-[methyl(4-methylphenyl)amino]butanoate CAS No. 651328-39-1

Ethyl 3-[methyl(4-methylphenyl)amino]butanoate

Cat. No.: B12589263
CAS No.: 651328-39-1
M. Wt: 235.32 g/mol
InChI Key: NTTKTSVXQITSDM-UHFFFAOYSA-N
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Description

Ethyl 3-[methyl(4-methylphenyl)amino]butanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a butanoate backbone and a substituted phenyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[methyl(4-methylphenyl)amino]butanoate typically involves the esterification of 3-[methyl(4-methylphenyl)amino]butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[methyl(4-methylphenyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-[methyl(4-methylphenyl)amino]butanoic acid.

    Reduction: Formation of 3-[methyl(4-methylphenyl)amino]butanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-[methyl(4-methylphenyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-[methyl(4-methylphenyl)amino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring may interact with enzymes or receptors, influencing their activity and leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the aromatic ring.

    Methyl butanoate: Another ester with a different alkyl group.

    Ethyl benzoate: Contains an aromatic ring but differs in the structure of the ester group.

Uniqueness

Ethyl 3-[methyl(4-methylphenyl)amino]butanoate is unique due to its combination of an ester group with a substituted aromatic ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

651328-39-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 3-(N,4-dimethylanilino)butanoate

InChI

InChI=1S/C14H21NO2/c1-5-17-14(16)10-12(3)15(4)13-8-6-11(2)7-9-13/h6-9,12H,5,10H2,1-4H3

InChI Key

NTTKTSVXQITSDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N(C)C1=CC=C(C=C1)C

Origin of Product

United States

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